molecular formula C22H23N4+ B15160024 3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium CAS No. 666251-14-5

3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium

Cat. No.: B15160024
CAS No.: 666251-14-5
M. Wt: 343.4 g/mol
InChI Key: KKVDOZNLQCLGJB-UHFFFAOYSA-O
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Description

3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium is a complex organic compound that belongs to the phenazinium family This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a phenyl group attached to a phenazinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium typically involves the oxidative cyclization of o-substituted toluidines with 4-amino-N,N-dimethylaniline and aniline using potassium permanganate as an oxidant . The reaction conditions, such as temperature, pH, reaction time, and the ratio of raw materials, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and consistent quality. The process involves strict control of reaction parameters to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidant.

    Reduction: Hydrogenation using metal catalysts can be employed for reduction reactions.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenazinium derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.

    Industry: Used in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of 3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium is unique due to its phenazinium core, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.

Properties

CAS No.

666251-14-5

Molecular Formula

C22H23N4+

Molecular Weight

343.4 g/mol

IUPAC Name

10-[3-(dimethylamino)phenyl]-1,3-dimethylphenazin-10-ium-2-amine

InChI

InChI=1S/C22H22N4/c1-14-12-19-22(15(2)21(14)23)26(20-11-6-5-10-18(20)24-19)17-9-7-8-16(13-17)25(3)4/h5-13,23H,1-4H3/p+1

InChI Key

KKVDOZNLQCLGJB-UHFFFAOYSA-O

Canonical SMILES

CC1=CC2=NC3=CC=CC=C3[N+](=C2C(=C1N)C)C4=CC(=CC=C4)N(C)C

Origin of Product

United States

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